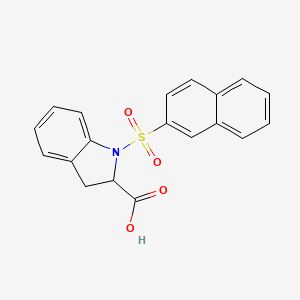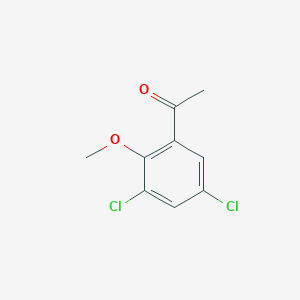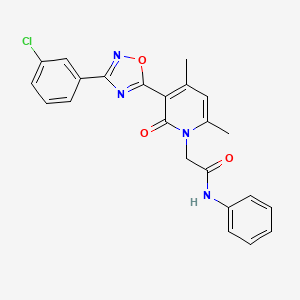![molecular formula C16H14N4O2S B3002478 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 539807-40-4](/img/structure/B3002478.png)
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
科学的研究の応用
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxicity .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives such as:
- 2-(5-Phenyl-1,3,4-oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- 2-(5-Fluorophenyl-1,3,4-oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- 2-(5-Methyl-1,3,4-oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide .
Uniqueness
What sets 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide apart is its unique combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties.
特性
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRITMUAAISHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)
![7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine](/img/structure/B3002410.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)
![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

